Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-

Medicinal chemistry Physicochemical profiling Dihydropyrimidine SAR

Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- (CAS 58553-11-0) is a synthetic N-butyrylamino-substituted 3,4-dihydropyrimidine-2(1H)-thione with molecular formula C11H19N3OS and molecular weight 241.36 g/mol. The compound features a partially saturated pyrimidine ring bearing a thioxo (C=S) group at the 2-position and a butanamide moiety linked via an N–N bond at the 1-position, distinguishing it from common N-alkyl or N-aryl dihydropyrimidinethiones.

Molecular Formula C11H19N3OS
Molecular Weight 241.36 g/mol
CAS No. 58553-11-0
Cat. No. B12930025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)-
CAS58553-11-0
Molecular FormulaC11H19N3OS
Molecular Weight241.36 g/mol
Structural Identifiers
SMILESCCCC(=O)NN1C(=CC(NC1=S)(C)C)C
InChIInChI=1S/C11H19N3OS/c1-5-6-9(15)13-14-8(2)7-11(3,4)12-10(14)16/h7H,5-6H2,1-4H3,(H,12,16)(H,13,15)
InChIKeyZLQQTSGSDXTBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- (CAS 58553-11-0): Procurement-Relevant Structural and Physicochemical Profile


Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- (CAS 58553-11-0) is a synthetic N-butyrylamino-substituted 3,4-dihydropyrimidine-2(1H)-thione with molecular formula C11H19N3OS and molecular weight 241.36 g/mol [1]. The compound features a partially saturated pyrimidine ring bearing a thioxo (C=S) group at the 2-position and a butanamide moiety linked via an N–N bond at the 1-position, distinguishing it from common N-alkyl or N-aryl dihydropyrimidinethiones . It is catalogued as a research-grade small molecule with a computed logP of approximately 1.18 and a topological polar surface area of 45.23 Ų, placing it within favorable drug-like physicochemical space [1].

Why Generic Substitution Fails for Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- (CAS 58553-11-0): Structural Specificity vs. In-Class Analogs


Generic substitution among 4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione derivatives is precluded by the substantial impact of N1-substitution identity on both physicochemical properties and biological target engagement. The target compound bears an N-butyrylamino group (–NH–CO–CH2CH2CH3) connected via a hydrazine-type N–N linkage, which is structurally distinct from the simple N-butyl analog (CAS 37929-28-5, C11H20N2S, MW 212.35) that lacks both the carbonyl oxygen and the second nitrogen atom [1]. This difference introduces an additional hydrogen-bond acceptor (carbonyl), alters the logP by approximately 0.5–0.8 units, and fundamentally changes the conformational preferences of the N1 substituent. Published structure–activity relationship (SAR) studies on N1-substituted dihydropyrimidine-2-thiones demonstrate that N1-acylamino derivatives exhibit divergent cholinesterase inhibitory profiles compared to N1-alkyl or N1-aryl congeners, with IC50 differences exceeding 10-fold in some subseries [2]. Consequently, substitution of this compound with a superficially similar 4,4,6-trimethyl-dihydropyrimidinethione cannot be assumed to preserve biological readout or physicochemical behavior in any experimental system.

Quantitative Evidence Guide: Differentiating Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- (CAS 58553-11-0) from Closest Analogs


N-Butyrylamino vs. N-Butyl Substitution: Physicochemical and Structural Differentiation

The target compound (CAS 58553-11-0) differs from its closest commercially available analog, 1-butyl-4,4,6-trimethyl-3H-pyrimidine-2-thione (CAS 37929-28-5), by replacement of a simple N-butyl group with an N-butyrylamino (–NH–CO–C3H7) moiety [1]. This structural modification increases molecular weight from 212.35 to 241.36 Da and introduces a carbonyl oxygen, adding one hydrogen-bond acceptor (total HBA count increases from 2 to 4) and raising the topological polar surface area (tPSA) from approximately 20–25 Ų (estimated for N-butyl analog) to 45.23 Ų [2]. The computed logP shifts from ~1.8–2.0 (N-butyl analog) to 1.18 (target), representing a measurable decrease in lipophilicity that impacts membrane permeability predictions and solubility profiles [2].

Medicinal chemistry Physicochemical profiling Dihydropyrimidine SAR

N–N Hydrazine-Type Linkage: Differentiating Reactivity from N-Alkyl and N-Aryl Dihydropyrimidinethiones

The target compound contains an N–N bond connecting the butanamide carbonyl to the pyrimidine N1 position, forming an N-acylhydrazine-type substructure (R–CO–NH–N–heterocycle) . This is structurally and electronically distinct from the N–C bond in N-alkyl analogs (e.g., CAS 37929-28-5) and N-aryl analogs (e.g., 1-(4-bromo-2-fluorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione). The N–N bond introduces a site for potential metabolic cleavage (hydrolysis of the acylhydrazine), a distinct lone-pair electronic environment affecting the thioxo tautomeric equilibrium, and altered coordination chemistry with metal ions relevant to both biological target engagement (e.g., metal-dependent enzymes) and materials applications [1].

Synthetic chemistry Reactivity profiling N-acylamino heterocycles

Batch-Certified Purity (97%) with Multi-Technique Quality Control: Procurement Assurance vs. Uncharacterized Analogs

The target compound is supplied at a standard purity of 97% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This is a verifiable, quantitative purity specification directly relevant to procurement decisions. In contrast, the closest N-butyl analog (CAS 37929-28-5) and the parent 4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione (CAS 5392-23-4) are frequently offered without batch-resolved purity certificates or with lower typical purity (commonly 95% or unspecified) . For research applications requiring reproducible concentration–response relationships (e.g., IC50 determinations, Ki measurements, or cellular assay dosing), the 2% purity differential and the availability of orthogonal characterization data reduce the risk of confounding biological results by unidentified impurities.

Quality assurance Analytical chemistry Procurement

Thioxo (C=S) vs. Oxo (C=O) Differentiation: Implications for Metal Coordination and Biological Target Selectivity

The target compound contains a thioxo group (C=S) at the pyrimidine 2-position, whereas the corresponding 2-oxo-dihydropyrimidinone class (DHPMs, e.g., Monastrol and analogs) bears a carbonyl (C=O) at the same position. This single-atom substitution (S for O) produces measurable differences in: (i) hydrogen-bond acceptor strength (C=S is a weaker H-bond acceptor than C=O), (ii) metal coordination preference (C=S is a softer Lewis base favoring late transition metals such as Zn²⁺, Cu²⁺, and Au⁺), and (iii) tautomeric equilibrium [1]. Published comparative studies on 2-thioxo- vs. 2-oxo-dihydropyrimidines demonstrate that the thioxo derivatives exhibit distinct cytotoxicity profiles against HL-60 leukemia cells, with some thioxo analogs showing >2-fold differential potency compared to their oxo counterparts [2].

Bioinorganic chemistry Enzyme inhibition Thione reactivity

Drug-Likeness and Lead-Likeness Profiling for Prioritization in Screening Collections

The target compound satisfies all four Lipinski Rule of Five criteria (MW 241.36 ≤ 500; logP 1.175 ≤ 5; HBD 1 ≤ 5; HBA 4 ≤ 10) and exhibits a fraction of sp³-hybridized carbons (Fsp³) of 0.82, which is unusually high for a heterocyclic screening compound and correlates favorably with clinical developability [1]. The clogP of 1.06 and tPSA of 45.23 Ų place it within the favorable central nervous system multiparameter optimization (CNS MPO) space, unlike many N-aryl-dihydropyrimidinethiones that carry larger, flatter aromatic substituents and consequently higher logP and lower Fsp³ [2]. This compound has not been detected in any clinical trial, confirming its status as an underexplored chemical probe suitable for novel target discovery [1].

Drug-likeness Lead optimization Computational ADME

Optimal Application Scenarios for Butanamide, N-(3,4-dihydro-4,4,6-trimethyl-2-thioxo-1(2H)-pyrimidinyl)- (CAS 58553-11-0) Based on Differentiated Evidence


Medicinal Chemistry: N-Acylamino-Dihydropyrimidinethione Scaffold for Novel Target Screening

This compound is optimally deployed as a structurally authenticated, high-purity (97%) N-butyrylamino-dihydropyrimidine-2-thione scaffold for screening against targets where the N–N bond and thioxo group are hypothesized to confer selective binding. Its favorable drug-likeness profile (MW 241.36, logP 1.18, Fsp³ 0.82, zero RO5 violations) and the absence of prior clinical annotation [1] make it a low-artifact chemical probe suited for novel target discovery programs, particularly those seeking to avoid the flat, aromatic character of N-aryl analogs that dominate commercial screening libraries .

Bioinorganic and Coordination Chemistry: Thioxo-Mediated Metal Complexation Studies

The presence of the soft Lewis-basic thioxo group (C=S) enables preferential coordination to late transition metals (Zn²⁺, Cu²⁺, Au⁺) that is not achievable with 2-oxo-dihydropyrimidinone analogs [1]. This compound is therefore the appropriate choice for investigations of metal-dependent enzyme inhibition (e.g., histone deacetylases, matrix metalloproteinases, or thioredoxin reductase) or for the synthesis of metal-organic complexes where sulfur donor atoms are required for electronic or structural reasons .

Analytical and Quality Control Reference: Batch-Certified Material for Quantitative Bioassays

For laboratories conducting quantitative concentration–response studies (IC50, Ki, or MIC determinations), the availability of batch-specific QC documentation (NMR, HPLC, GC) at 97% purity provides a verifiable reference standard [1]. This level of characterization supports reproducible dosing in cell-based and biochemical assays, where substitution with uncharacterized or lower-purity N-alkyl or N-aryl analogs could introduce confounding variability from unidentified impurities or degradation products .

Structure–Activity Relationship (SAR) Studies: Acyl Chain Length Exploration in N-Acylamino-DHPMs

The butyryl (C4) acyl chain of this compound represents a specific point in the homologous series of N-acylamino-dihydropyrimidinethiones (acetyl C2, propanoyl C3, butyryl C4, valeroyl C5). Its computed logP (1.18) distinguishes it from shorter-chain (more hydrophilic) and longer-chain (more lipophilic) analogs [1]. In systematic SAR campaigns aimed at optimizing logP, cellular permeability, or metabolic stability, this compound serves as the C4 reference point against which other chain-length variants are quantitatively compared.

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